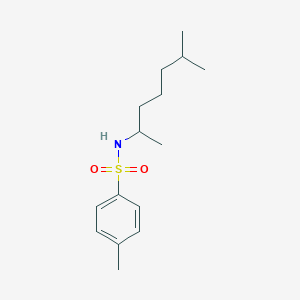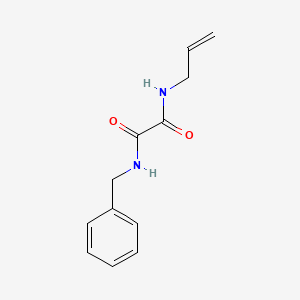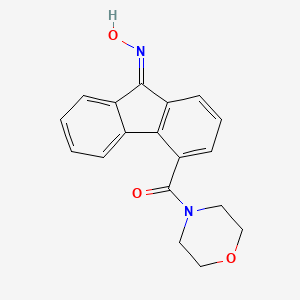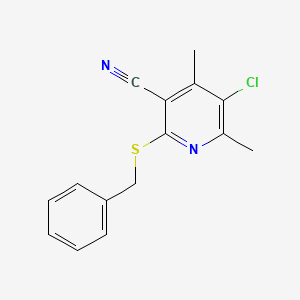
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide, also known as DMXAA, is a small molecule drug that has been studied for its anti-tumor properties. DMXAA was first identified in the 1980s and has since been synthesized and studied extensively.
Wirkmechanismus
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has been shown to activate the immune system and induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then induce tumor necrosis and inhibit tumor growth. N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and metastasis.
Biochemical and Physiological Effects
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-α and IFN-α, which can activate the immune system and induce tumor necrosis. N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide in lab experiments. It can be toxic to normal cells at high concentrations, and its anti-tumor effects can be variable depending on the type of cancer cell line or animal model used.
Zukünftige Richtungen
There are a number of future directions for research on N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide. One area of research is to identify the optimal dose and regimen for N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide as a potential adjuvant therapy for cancer treatment. Another area of research is to investigate the potential use of N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide in combination with other chemotherapeutic agents. Additionally, there is ongoing research to identify new analogs of N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide that may have improved anti-tumor properties or reduced toxicity to normal cells.
Synthesemethoden
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 1,5-dimethylhexan-3-ol to form the intermediate 4-methylbenzenesulfonyl-1,5-dimethylhexan-3-ol. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to form N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has been studied extensively for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has also been studied as a potential adjuvant therapy for cancer treatment, as it has been shown to enhance the activity of other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
4-methyl-N-(6-methylheptan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-12(2)6-5-7-14(4)16-19(17,18)15-10-8-13(3)9-11-15/h8-12,14,16H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAQEYAMBZIULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(6-methylheptan-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5917854.png)

![2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5917870.png)

![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-6-methylnicotinohydrazide](/img/structure/B5917892.png)
![N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide](/img/structure/B5917908.png)

![N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5917921.png)
![1-(4-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917933.png)
![N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B5917940.png)
![[(benzylamino)methylene]malononitrile](/img/structure/B5917941.png)


methanone](/img/structure/B5917963.png)